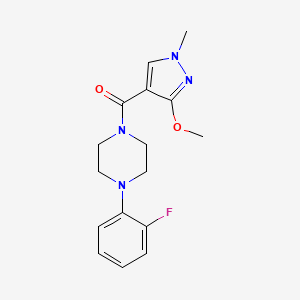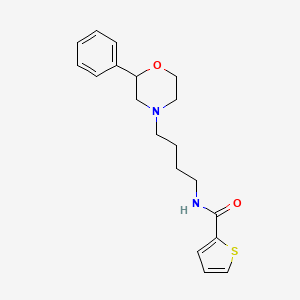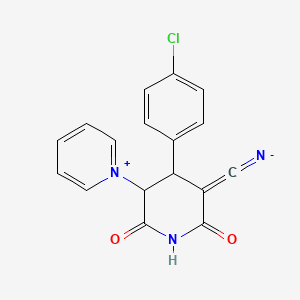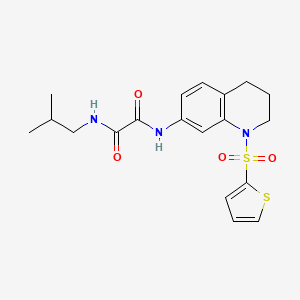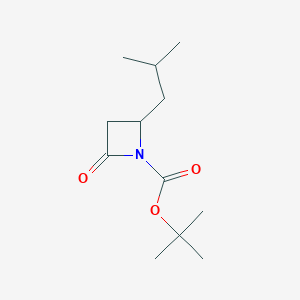
Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate” is a complex organic compound. It likely contains a tert-butyl group, a 2-methylpropyl group, a 4-oxoazetidine ring, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the 4-oxoazetidine ring. The tert-butyl, 2-methylpropyl, and carboxylate groups would likely be attached at specific positions on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its constituent groups. The 4-oxoazetidine ring might be involved in ring-opening reactions, while the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Chiral Auxiliaries
The compound tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate, while not directly mentioned, can be related to the broader class of chemicals involved in complex organic syntheses and serving as chiral auxiliaries. For example, the synthesis and applications of similar tert-butyl-substituted compounds have demonstrated their importance in creating highly selective reactions. The stereoselective hydroformylation of tert-butyl-substituted oxazolines has been shown to yield important intermediates for synthesizing homochiral amino acid derivatives, which are of considerable synthetic value due to their up to 99% diastereoselectivities in transition-metal-catalysed reactions (L. Kollár & P. Sándor, 1993). Similarly, the synthesis of tert-butyl-substituted imidazolidine compounds has been explored for their role as chiral auxiliaries and building blocks in dipeptide synthesis, highlighting the strategic importance of such compounds in synthesizing enantiomerically pure substances (A. Studer, T. Hintermann & D. Seebach, 1995).
Antibacterial Activity and Synthetic Methodology
The synthesis of new 7-acylamino-2-iso-oxacephem-4-carboxylic acids using tert-butyl-substituted 2-oxoazetidinyl compounds illustrates a methodological approach to creating substances with antibacterial activity against Gram-positive microorganisms. This demonstrates the potential of tert-butyl-substituted compounds in contributing to the development of new antibiotics (Zoltán Tombor et al., 1995).
Metal-free Organic Synthesis
In organic synthesis, the development of metal-free methods for creating complex molecules is of significant interest due to the environmental and economic benefits. The use of tert-butyl-substituted carbazates in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones showcases an innovative approach to synthesizing quinoxaline-3-carbonyl compounds, a key structural motif in bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)6-9-7-10(14)13(9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDQRDIGTWFLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

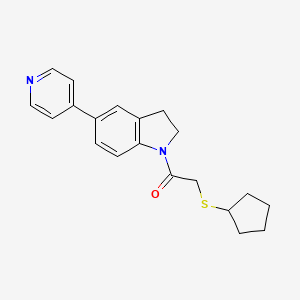
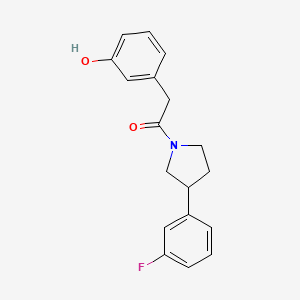
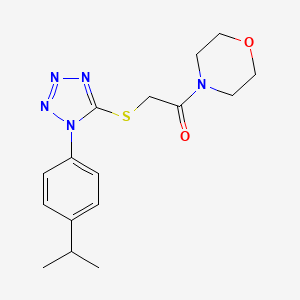
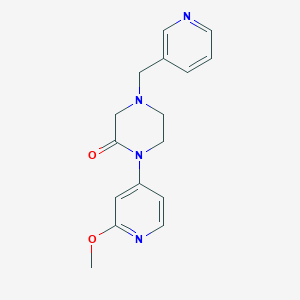
![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2819196.png)
![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)
![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)
![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)
